![molecular formula C13H16N2 B1601848 3-(Piperidin-3-YL)-1H-indole CAS No. 204687-20-7](/img/structure/B1601848.png)
3-(Piperidin-3-YL)-1H-indole
Overview
Description
3-(Piperidin-3-YL)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-YL)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromoindole with piperidine in the presence of a palladium catalyst can yield this compound. The reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or acyl chlorides can be used under Friedel-Crafts conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated, sulfonylated, or acylated indole derivatives.
Scientific Research Applications
Synthesis of 3-(Piperidin-3-YL)-1H-indole Derivatives
The synthesis of this compound derivatives often involves the N-alkylation of racemic indole derivatives with chiral reagents. Recent studies have successfully synthesized various chiral derivatives, including (R)-10a-c and (S)-11a-c, through a multi-step synthetic approach . These compounds exhibit distinct biological properties that enhance their utility in drug development.
Antimalarial Activity
One of the most promising applications of this compound is its antimalarial activity. A series of derivatives were synthesized and evaluated for their efficacy against Plasmodium falciparum. Notably, compound 10d demonstrated lead-like properties with an EC50 value around 3 μM, showing selectivity for malaria parasites without cross-resistance to chloroquine . This positions it as a potential candidate for developing new antimalarial therapies.
Neuropharmacology
Compounds based on the indole scaffold have been explored for their interactions with serotonin receptors. For instance, derivatives have shown high affinity and selectivity for the 5-HT1D receptor, which is implicated in various neurological disorders . The pharmacokinetic advantages of these compounds suggest they could be developed into effective treatments for conditions such as depression and anxiety.
Anti-inflammatory Properties
Research has indicated that certain derivatives of this compound can inhibit the NLRP3 inflammasome, a critical component in inflammatory diseases. Compounds designed using this scaffold exhibited significant reductions in IL-1β release in stimulated human macrophages, showcasing their potential as anti-inflammatory agents .
Comprehensive Data Table
Compound | Activity | EC50 (μM) | Selectivity |
---|---|---|---|
10d | Antimalarial | ~3 | High against P. falciparum |
(R)-10a | Serotonin receptor ligand | N/A | High affinity for 5-HT1D |
Various | NLRP3 inflammasome inhibitors | N/A | Significant IL-1β reduction |
Case Study 1: Antimalarial Development
In a study focused on the synthesis of 3-piperidin-4-yl-1H-indole derivatives, researchers identified a compound with promising antimalarial activity through high-throughput screening against drug-resistant strains. The structure-activity relationship (SAR) analysis revealed that specific modifications could enhance efficacy while maintaining selectivity .
Case Study 2: Neuropharmacological Screening
Another investigation assessed the neuropharmacological properties of various indole derivatives targeting serotonin receptors. The results indicated that modifications to the piperidine ring significantly affected receptor binding affinities and could be optimized for therapeutic use in mood disorders .
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-YL)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-YL)-1H-indole: Similar structure but with the piperidine ring attached at the 4-position of the indole ring.
3-(Piperidin-2-YL)-1H-indole: Similar structure but with the piperidine ring attached at the 2-position of the indole ring.
3-(Morpholin-3-YL)-1H-indole: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
3-(Piperidin-3-YL)-1H-indole is unique due to the specific positioning of the piperidine ring at the 3-position of the indole ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
3-(Piperidin-3-YL)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in anticancer, antimicrobial, and neuropharmacological domains. The information is compiled from various research studies, providing a comprehensive overview of the compound's mechanisms of action and efficacy.
Chemical Structure and Properties
This compound consists of an indole ring substituted with a piperidine group. This structural configuration may enhance its interaction with biological targets, making it a promising candidate for drug development.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C₁₁H₁₄N₂ |
Molecular Weight | 174.24 g/mol |
Indole Ring | Aromatic heterocycle |
Piperidine Ring | Saturated nitrogen-containing ring |
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as EGFR and CDK-2. A study demonstrated that derivatives of this compound could enhance apoptosis significantly compared to controls .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its activity against various pathogens suggests potential applications in treating infections.
- Research Findings : Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
Neuropharmacological Effects
This compound has been investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
- Receptor Affinity : It exhibits high affinity for several serotonin receptors (5-HT1A, 5-HT2A), which may contribute to its antidepressant-like effects observed in animal models .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of this compound derivatives, researchers found that certain modifications enhanced cytotoxicity against breast cancer cells. The most effective derivative demonstrated an IC50 value of 6.25 μM, significantly reducing cell viability compared to untreated controls .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL.
Properties
IUPAC Name |
3-piperidin-3-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-13-11(5-1)12(9-15-13)10-4-3-7-14-8-10/h1-2,5-6,9-10,14-15H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTKAVLBVZXAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572284 | |
Record name | 3-(Piperidin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204687-20-7 | |
Record name | 3-(Piperidin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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